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Abstract
Anilopam (PR 786-723) is a synthetic opioid analgesic belonging to the benzazepine class of

compounds.[1] Developed in the 1960s, it was investigated for its analgesic properties but was

never commercially marketed.[1][2] Its primary mechanism of action is as a µ-opioid receptor

agonist.[2] This document provides a comprehensive technical guide on the chemical structure,

properties, and theoretical mechanism of action of Anilopam. Due to its status as an

unmarketed investigational drug, publicly available quantitative preclinical and clinical data are

limited.[3] This guide, therefore, includes representative experimental protocols for assessing

its opioid receptor activity and visualizes its signaling pathway based on its known mechanism.

Chemical Structure and Properties
Anilopam is chemically classified as a benzazepine derivative.[2] Its structure is distinct from

traditional morphinan-scaffold opioids.

IUPAC Name: 4-[2-(7-methoxy-4-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]aniline[2]

[4]

Molecular Formula: C₂₀H₂₆N₂O[2][4]

CAS Number: 53716-46-4[1][2][4]
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InChI Key: GNCHTURXQMPGMG-UHFFFAOYSA-N[2][5]

Physicochemical Data
A summary of the available chemical and physical properties of Anilopam is presented in Table

1.

Property Value Source

Molecular Weight 310.4 g/mol [2]

Melting Point 90-92 °C [2]

LogP 5.43230 [6]

Boiling Point 476°C at 760 mmHg [6]

Flash Point 241.7°C [6]

SMILES
CC1Cc2cc(ccc2CCN1CCc3cc

c(cc3)N)OC
[5]

Mechanism of Action: µ-Opioid Receptor Agonism
Anilopam functions as an agonist at the µ-opioid receptor, which is a G-protein coupled

receptor (GPCR).[2][3] Upon binding, Anilopam activates the receptor, initiating a downstream

signaling cascade that ultimately leads to its analgesic effects. This process involves the

modulation of ion channels and intracellular signaling pathways to reduce neuronal excitability

and inhibit pain signal transmission.

Signaling Pathway Diagram
The following diagram illustrates the generalized signaling pathway for a µ-opioid receptor

agonist like Anilopam.
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Caption: µ-Opioid receptor agonist signaling pathway.

Experimental Protocols for Pharmacological
Characterization
While specific experimental data for Anilopam is scarce, the following are standard

methodologies for characterizing the pharmacological profile of a µ-opioid receptor agonist.[3]

Radioligand Binding Assay (Competitive)
This assay is designed to determine the binding affinity (Ki) of Anilopam for the µ-opioid

receptor.
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Objective: To measure the ability of Anilopam to displace a known radiolabeled ligand from

the µ-opioid receptor.

Materials:

Cell membranes expressing µ-opioid receptors.

[³H]-DAMGO (selective µ-opioid receptor radioligand).

Naloxone (for determining non-specific binding).

Anilopam test compound.

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Liquid scintillation counter.

Methodology:

Prepare serial dilutions of Anilopam.

In a 96-well plate, combine the cell membranes, [³H]-DAMGO, and varying concentrations

of Anilopam.

A set of wells containing Naloxone is used to define non-specific binding.

Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room

temperature).

Terminate the reaction by rapid filtration through a cell harvester onto filter mats, washing

with ice-cold buffer to separate bound from free radioligand.

Measure the radioactivity retained on the filters using a liquid scintillation counter.

Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay
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This assay measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of Anilopam as an

agonist.

Objective: To quantify the activation of G-proteins coupled to the µ-opioid receptor upon

binding of Anilopam.

Materials:

Cell membranes expressing µ-opioid receptors and associated G-proteins.

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

GDP.

DAMGO (full µ-opioid receptor agonist for reference).

Anilopam test compound.

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

Methodology:

Prepare serial dilutions of Anilopam and the reference agonist, DAMGO.

In a 96-well plate, add cell membranes, GDP, and the test compound (Anilopam) or

reference compound.

Pre-incubate the plate.

Initiate the G-protein activation by adding [³⁵S]GTPγS.

Incubate to allow for [³⁵S]GTPγS binding to the activated Gα subunit.

Terminate the reaction via rapid filtration.

Measure the bound [³⁵S]GTPγS using a liquid scintillation counter.

Plot the data as a dose-response curve to determine EC₅₀ and Eₘₐₓ values.
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Experimental Workflow Diagram
The logical flow for the characterization of a compound like Anilopam is depicted below.

Anilopam

Radioligand Binding Assay
(Determine Affinity - Ki)

[35S]GTPγS Functional Assay
(Determine Potency - EC50)

Data Analysis &
SAR Studies

Downstream Assays
(e.g., cAMP, In Vivo Models)

Click to download full resolution via product page

Caption: Pharmacological characterization workflow.

Conclusion
Anilopam is a benzazepine-based µ-opioid receptor agonist whose unique chemical structure

continues to be of interest in the field of analgesic drug discovery. While extensive published

data on its pharmacological profile are not available, standardized in vitro assays can be

employed to thoroughly characterize its binding affinity, potency, and efficacy. The protocols

and pathways detailed in this guide provide a foundational framework for researchers and drug

development professionals to re-evaluate Anilopam and similar compounds as potential leads

for novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Anilopam - Wikipedia [en.wikipedia.org]

2. Anilopam|C20H26N2O|310.4 g/mol [benchchem.com]

3. benchchem.com [benchchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15617044?utm_src=pdf-body
https://www.benchchem.com/product/b15617044?utm_src=pdf-body-img
https://www.benchchem.com/product/b15617044?utm_src=pdf-body
https://www.benchchem.com/product/b15617044?utm_src=pdf-body
https://www.benchchem.com/product/b15617044?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Anilopam
https://www.benchchem.com/product/b105834
https://www.benchchem.com/pdf/Anilopam_A_Reassessment_of_a_Vintage_Benzazepine_Opioid_Agonist_as_a_Lead_Compound_in_Modern_Drug_Discovery.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Anilopam | C20H26N2O | CID 166550 - PubChem [pubchem.ncbi.nlm.nih.gov]

5. GSRS [gsrs.ncats.nih.gov]

6. Anilopam｜lookchem [lookchem.com]

To cite this document: BenchChem. [Anilopam: A Technical Overview of a Benzazepine-
Class Opioid Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15617044#what-is-the-chemical-structure-of-
anilopam]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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